molecular formula C17H17ClN2O3 B11034890 N-(4-chlorophenyl)-2-(2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-3-yl)acetamide

N-(4-chlorophenyl)-2-(2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-3-yl)acetamide

Cat. No.: B11034890
M. Wt: 332.8 g/mol
InChI Key: MYXFSFKYYJUHPP-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-3-yl)acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-3-yl)acetamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a multi-step process involving the cyclization of appropriate precursors.

    Introduction of the Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a substitution reaction using 4-chloroaniline.

    Acetylation: The final step involves the acetylation of the quinoline derivative to form the acetamide group.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to increase yield and purity. Specific details would require consultation with industrial chemistry resources.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core.

    Reduction: Reduction reactions can occur, especially at the carbonyl groups.

    Substitution: The chlorophenyl group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may lead to quinoline N-oxides, while reduction may yield alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-3-yl)acetamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, and modulate their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known quinoline derivative used as an antimalarial drug.

    Quinacrine: Another quinoline derivative with antimalarial and anti-inflammatory properties.

Uniqueness

N-(4-chlorophenyl)-2-(2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-3-yl)acetamide is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

Molecular Formula

C17H17ClN2O3

Molecular Weight

332.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-(2,5-dioxo-1,3,4,6,7,8-hexahydroquinolin-3-yl)acetamide

InChI

InChI=1S/C17H17ClN2O3/c18-11-4-6-12(7-5-11)19-16(22)9-10-8-13-14(20-17(10)23)2-1-3-15(13)21/h4-7,10H,1-3,8-9H2,(H,19,22)(H,20,23)

InChI Key

MYXFSFKYYJUHPP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC(C(=O)N2)CC(=O)NC3=CC=C(C=C3)Cl)C(=O)C1

Origin of Product

United States

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